An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorothiophen-3-YL)boronic Acid
An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorothiophen-3-YL)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorothiophen-3-YL)boronic acid is a halogenated heterocyclic boronic acid that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features—a thiophene ring substituted with both a chlorine atom and a boronic acid moiety—make it a valuable reagent for introducing the 4-chlorothiophen-3-yl group into a variety of molecular scaffolds. This is particularly relevant in the field of drug discovery, where the incorporation of such fragments can modulate the pharmacological properties of lead compounds, including their potency, selectivity, and pharmacokinetic profiles.
Boronic acids, in general, are recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] Beyond this, the boronic acid group itself can act as a bioisostere for carboxylic acids and engage in reversible covalent interactions with biological targets, a property that has been successfully exploited in the development of several approved drugs.[2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of (4-Chlorothiophen-3-YL)boronic acid, along with established methodologies for their characterization, to support its effective application in research and development.
Core Physicochemical Properties
Precise experimental data for (4-Chlorothiophen-3-YL)boronic acid is not extensively available in public literature.[4] However, based on its structure and data from analogous compounds, we can establish a profile of its key physicochemical properties.
| Property | Value/Information | Source/Method |
| Chemical Formula | C₄H₄BClO₂S | [5][6] |
| Molecular Weight | 162.39 g/mol | [5] |
| CAS Number | 2246849-14-7 | [5][6] |
| Appearance | Expected to be a solid. | General property of boronic acids. |
| Melting Point | Not explicitly reported. For the analogous 4-Chlorophenylboronic acid, the melting point is 284-289 °C.[7] | Data for analogous compound. |
| Boiling Point | Not reported. Boronic acids often decompose at high temperatures. | General property of boronic acids. |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol. Water solubility is likely to be low. For the analogous 4-Chlorophenylboronic acid, it is soluble in DMSO.[7] | Data for analogous compound and general properties of boronic acids. |
| pKa | Not explicitly reported. Aryl boronic acids typically have pKa values in the range of 4-10.[2] The presence of the electron-withdrawing chlorine atom is expected to lower the pKa compared to unsubstituted thiophene boronic acid. | General property of boronic acids. |
Structural Characterization and Analytical Methodologies
A robust analytical workflow is crucial for confirming the identity, purity, and stability of (4-Chlorothiophen-3-YL)boronic acid. The following techniques are fundamental for its characterization.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring. ¹¹B NMR can be used to provide information about the boron center.
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Infrared (IR) Spectroscopy : IR spectroscopy can identify key functional groups. Characteristic peaks would include O-H stretching for the boronic acid hydroxyl groups and C-Cl stretching.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[4]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is a standard method for determining the purity of boronic acids. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For more sensitive and specific analysis, LC-MS can be employed to identify and quantify impurities.
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of (4-Chlorothiophen-3-YL)boronic acid.
Protocol 1: Determination of Purity by HPLC
-
Preparation of Standard Solution : Accurately weigh approximately 1 mg of (4-Chlorothiophen-3-YL)boronic acid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
HPLC System and Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the standard solution and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak.
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation : Dissolve 5-10 mg of (4-Chlorothiophen-3-YL)boronic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
-
NMR Spectrometer : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition and Processing : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Interpretation : Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the proton environment of the molecule.
Reactivity and Stability Profile
(4-Chlorothiophen-3-YL)boronic acid is expected to exhibit reactivity characteristic of aryl boronic acids.
Key Reactions
The most prominent reaction of (4-Chlorothiophen-3-YL)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a C-C bond between the thiophene ring and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry.[1]
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Stability and Storage
Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible. For long-term stability, (4-Chlorothiophen-3-YL)boronic acid should be stored in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[8][9][10] Inert atmosphere storage is recommended for sensitive applications.[11]
Applications in Drug Discovery
The (4-chlorothiophen-3-yl) moiety is a valuable pharmacophore in drug design. The presence of the thiophene ring can enhance binding to biological targets through various interactions, while the chlorine atom can influence lipophilicity and metabolic stability. (4-Chlorothiophen-3-YL)boronic acid serves as a key intermediate for incorporating this fragment into potential drug candidates.
Caption: Role in a drug discovery workflow.
Safety and Handling
(4-Chlorothiophen-3-YL)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[11][12]
Conclusion
(4-Chlorothiophen-3-YL)boronic acid is a promising reagent for organic synthesis and medicinal chemistry. While specific experimental data on some of its physicochemical properties are yet to be fully documented in the public domain, its structural characteristics and the well-established chemistry of boronic acids provide a strong foundation for its application. This guide offers a framework for its characterization and safe handling, empowering researchers to effectively utilize this valuable compound in their pursuit of novel molecules with therapeutic potential.
References
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MolPort. (4-chlorothiophen-3-yl)boronic acid. Retrieved from [Link]
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PubChemLite. (4-chlorothiophen-3-yl)boronic acid (C4H4BClO2S). Retrieved from [Link]
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Chem Service. (2016, February 23). SAFETY DATA SHEET. Retrieved from [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Liu, C., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5860–5887. [Link]
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PubChem. 4-Chlorophenylboronic acid. Retrieved from [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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